METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE
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Overview
Description
METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE is an organic compound with the molecular formula C12H15NO4S It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE typically involves the reaction of 3-amino-4-hydroxybenzoic acid with 3-methoxy-3-oxopropyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thioester linkage can be reduced to form thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
Scientific Research Applications
METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
- Methyl 4-[(3-methoxy-3-oxopropyl)amino]benzoate
- Ethyl 3-amino-4-methylbenzoate
Uniqueness
METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-amino-4-(3-methoxy-3-oxopropyl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-11(14)5-6-18-10-4-3-8(7-9(10)13)12(15)17-2/h3-4,7H,5-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSXPZDAQDESTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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